N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a naphthothiazole core and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the formation of the naphthothiazole core through a double C–S bond formation via C–H bond functionalization. This process can be achieved using N-substituted arylamines and elemental sulfur under metal-free conditions . The reaction conditions are designed to be atom-economic and environmentally friendly, making the synthesis process efficient and sustainable.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and sustainable practices are likely to be employed. This includes the use of metal-free conditions and the minimization of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like meta-chloroperbenzoic acid and reducing agents such as hydrogen gas or metal hydrides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized naphthothiazole derivatives, while reduction can produce reduced forms of the compound with modified functional groups.
Scientific Research Applications
N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to bind to specific proteins or enzymes, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-d]oxazoles: These compounds share a similar naphthothiazole core but differ in the heteroatom present in the ring structure.
Benzothiazoles: Structurally related compounds that feature a benzothiazole core instead of a naphthothiazole core.
Uniqueness
N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of both the naphthothiazole core and the trifluoromethylbenzamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F3N2OS/c20-19(21,22)13-6-3-5-12(10-13)17(25)24-18-23-15-9-8-11-4-1-2-7-14(11)16(15)26-18/h1-10H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYORSCESCYMIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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